(3-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid
Overview
Description
(3-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid is a complex organic compound that features a piperidine ring, a thiophene ring, and an acetic acid moiety The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid typically involves multiple steps, starting with the protection of the amino group on the piperidine ring using a Boc groupThe Boc protection is achieved using tert-butyl dicarbonate ((Boc)2O) under mild acidic conditions The thiophene ring can be introduced through a variety of methods, including cross-coupling reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(3-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to form alcohols.
Substitution: The Boc group can be removed under acidic conditions to expose the amino group, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives.
Scientific Research Applications
(3-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a building block in the design of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (3-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid is largely dependent on its structural components. The piperidine ring can interact with various biological targets, including enzymes and receptors. The thiophene ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity. The acetic acid moiety can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-piperidone: A similar compound with a piperidine ring and a Boc protecting group but lacking the thiophene and acetic acid moieties.
tert-Butyl 3-oxopiperidine-1-carboxylate: Another related compound with a piperidine ring and a Boc group but different functional groups.
Uniqueness
(3-Boc-amino-piperidin-1-YL)-thiophen-2-YL-acetic acid is unique due to the combination of its structural components, which confer distinct chemical and biological properties. The presence of both the thiophene ring and the acetic acid moiety, along with the Boc-protected piperidine ring, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-thiophen-2-ylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(21)17-11-6-4-8-18(10-11)13(14(19)20)12-7-5-9-23-12/h5,7,9,11,13H,4,6,8,10H2,1-3H3,(H,17,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFSUBXXENWVGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(C2=CC=CS2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-49-3 | |
Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-2-thienyl-1-piperidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885276-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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